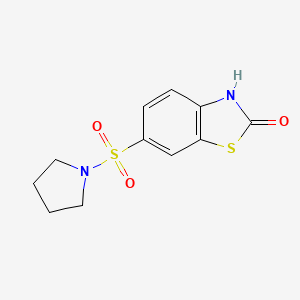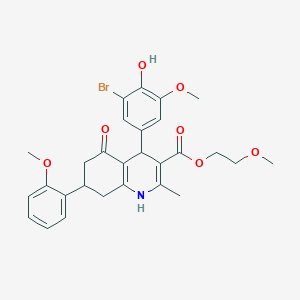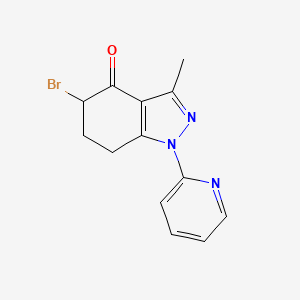![molecular formula C18H21NO5S B11077116 [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B11077116.png)
[4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group, an isopropyl group, and a methoxy group attached to a phenyl ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of 2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps. One common method includes the sulfonylation of 3-isopropyl-4-methoxyphenylamine followed by coupling with 4-aminophenylacetic acid. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing phenylacetic acids. 2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID
- 2-(4-{[(3-ISOPROPYLPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID .
This compound’s unique structure makes it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-[(4-methoxy-3-propan-2-ylphenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)16-11-15(8-9-17(16)24-3)25(22,23)19-14-6-4-13(5-7-14)10-18(20)21/h4-9,11-12,19H,10H2,1-3H3,(H,20,21) |
InChI Key |
KDLBYDDUMWMHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide](/img/structure/B11077040.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077046.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B11077050.png)
![ethyl 4-({[(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11077054.png)


![(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
![3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
![1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate](/img/structure/B11077074.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11077082.png)

![4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11077089.png)

![N-[(2-methylquinolin-4-yl)methyl]propanamide](/img/structure/B11077103.png)
